molecular formula C16H19NO B3048861 2-({[4-(Propan-2-yl)phenyl]amino}methyl)phenol CAS No. 183861-00-9

2-({[4-(Propan-2-yl)phenyl]amino}methyl)phenol

Cat. No.: B3048861
CAS No.: 183861-00-9
M. Wt: 241.33 g/mol
InChI Key: SQWIAVFACXNAKF-UHFFFAOYSA-N
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Description

2-({[4-(Propan-2-yl)phenyl]amino}methyl)phenol is an organic compound with the molecular formula C16H19NO It is a phenolic compound with an amino group attached to a benzene ring, which is further substituted with a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(Propan-2-yl)phenyl]amino}methyl)phenol typically involves the reaction of 4-(propan-2-yl)aniline with formaldehyde and phenol under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and a reducing agent, such as sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-({[4-(Propan-2-yl)phenyl]amino}methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine intermediate can be reduced to form the final amine product.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: The primary amine product.

    Substitution: Various substituted phenolic compounds depending on the electrophile used.

Scientific Research Applications

2-({[4-(Propan-2-yl)phenyl]amino}methyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-({[4-(Propan-2-yl)phenyl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the amino group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

2-({[4-(Propan-2-yl)phenyl]amino}methyl)phenol can be compared with other similar compounds, such as:

    4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar structure but with a methoxy group instead of a phenolic group.

    2-((1-((4-Substituted phenyl)amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide: Contains an imidazole ring and different substituents.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both phenolic and amino groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4-propan-2-ylanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-12(2)13-7-9-15(10-8-13)17-11-14-5-3-4-6-16(14)18/h3-10,12,17-18H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWIAVFACXNAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NCC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404749
Record name JS-1746
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183861-00-9
Record name JS-1746
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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